4,6-Pyrimidinediamine, monohydrochloride

Beschreibung

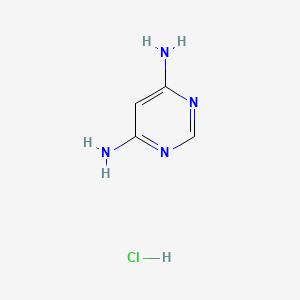

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

pyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-4(6)8-2-7-3;/h1-2H,(H4,5,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZWLBUGTZKZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063927 | |

| Record name | 4,6-Pyrimidinediamine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-67-7, 79364-63-9 | |

| Record name | 4,6-Pyrimidinediamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Pyrimidinediamine, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Pyrimidinediamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Pyrimidinediamine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4,6-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-Diaminopyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-PYRIMIDINEDIAMINE, MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM8PHM86V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 4,6 Pyrimidinediamine

De Novo Synthetic Routes to 4,6-Pyrimidinediamine, monohydrochloride and its Analogs

The term de novo synthesis refers to the construction of complex molecules from simple, readily available precursors, as opposed to modifying existing complex structures. wikipedia.org For pyrimidines, this typically involves the condensation of a three-carbon compound with a molecule containing an amide structure, such as an amidine or urea, often under basic conditions.

Several strategies exist for the de novo construction of the 4,6-diaminopyrimidine (B116622) ring system:

Three-Component Reactions: A powerful method for pyrimidine (B1678525) synthesis involves the one-pot, three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by agents like zinc chloride (ZnCl₂). organic-chemistry.org This approach can be adapted using methyl ketones in place of enamines for the synthesis of various mono- and disubstituted pyrimidines. organic-chemistry.org

Condensation with Malononitrile (B47326): The reaction of malononitrile with thiourea (B124793) in absolute ethanol (B145695) is a known route to produce 4,6-diaminopyrimidine-2-thiol, an important analog that can be further modified. brieflands.com

From Amidines and Ketones: An efficient synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines has been achieved by reacting substituted 2-benzylidenemalononitriles with substituted benzamidines under simple reaction conditions. organic-chemistry.org Another approach involves the reaction of ketones and amidines in the presence of an oxidant like O₂ or a mediator like TEMPO to yield polysubstituted pyrimidines. organic-chemistry.org

These de novo pathways are fundamental for creating the pyrimidine backbone, which can then undergo further derivatization to yield the target compound and its analogs.

Regioselective Functionalization of the Pyrimidine Core

Regioselectivity—the control of reaction at a specific position on the molecule—is critical when modifying the pyrimidine ring. The electronic nature of the diaminopyrimidine system, with its electron-donating amino groups and electron-deficient nitrogen atoms in the ring, dictates the reactivity at different positions.

The introduction of amino groups or other substituents onto a pre-formed pyrimidine ring, often starting from a halogenated precursor like 4,6-dichloropyrimidine (B16783), is a common and crucial strategy.

Selective amination can be achieved under different conditions:

Non-catalytic Monoamination: The first chlorine atom of 4,6-dichloropyrimidine can be selectively substituted by an amine under catalyst-free conditions. nih.gov The yield of this monoamination step can be influenced by the steric hindrance of the incoming amine. nih.gov

Palladium-Catalyzed Diamination: The introduction of the second amino group is more challenging due to the electron-donating effect of the first. This step often requires palladium catalysis. nih.gov To suppress the formation of side products like oligomers, a significant excess of the amine is often necessary. nih.gov

High Regioselectivity at C4: Palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines has been shown to strongly favor substitution at the C4 position. acs.org Interestingly, when using aromatic amines (anilines), high C4 regioselectivity can be achieved even without a catalyst. acs.org This high selectivity is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate during the C4 substitution pathway compared to the ortho-quinoid intermediate from C2 substitution. acs.org

| Precursor | Reagent | Condition | Selectivity/Outcome | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantane-containing amines | Catalyst-free | Monoamination at C4 or C6 | nih.gov |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amines | Pd(dba)₂ / DavePhos ligand, 4-fold excess amine | Diamination (moderate to good yield) | nih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS base | High regioselectivity for C4 substitution | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines (anilines) | Catalyst-free | High regioselectivity for C4 substitution | acs.org |

Functionalization at the carbon atoms of the pyrimidine ring itself, particularly at the C-2 and C-5 positions, provides another avenue for creating diverse derivatives.

Modification at C-5: The C-5 position is a common site for modification. A versatile method involves the direct iodination of a 2,4-diamino-6-substituted pyrimidine with N-iodosuccinimide (NIS). mdpi.com This creates a 5-iodo-pyrimidine precursor, which is an excellent substrate for subsequent cross-coupling reactions. For example, a Suzuki reaction using various phenylboronic acids with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base can introduce a wide range of aryl groups at the C-5 position. mdpi.com Although attempts to use the analogous 5-bromo derivative in Suzuki reactions were unsuccessful, the 5-iodo compound proved to be a much more effective coupling partner. mdpi.com

Modification at C-2: The C-2 position can also be functionalized. As mentioned, de novo synthesis using thiourea can introduce a thiol group at the C-2 position. brieflands.com This thiol group can then be alkylated by reacting with various alkyl halides to generate a library of 2-substituted-thio-4,6-diaminopyrimidine derivatives. brieflands.com

Synthesis of Complex 4,6-Pyrimidinediamine Derivatives

Building upon the fundamental synthetic and functionalization techniques, chemists can construct highly complex molecules and large libraries of compounds for research purposes.

Combinatorial chemistry encompasses methods to prepare a large number of compounds in a single, systematic process, creating a "library" for screening. wikipedia.org This approach is highly efficient for discovering new molecules with desired properties.

Several research programs have utilized this strategy to create libraries based on the 4,6-pyrimidinediamine scaffold:

A focused library of 33 different N4,N6-disubstituted 4,6-pyrimidinediamine derivatives was designed and synthesized to explore dual EGFR/FGFR inhibitors. nih.gov

A library of 2,4-pyrimidinediamine derivatives was synthesized and evaluated as dual inhibitors for anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). nih.gov

The synthesis of a pyrido[4,3-d]pyrimidine (B1258125) library, a more complex fused ring system, has been described starting from 4,6-diaminonicotinamide (B1618703) precursors. researchgate.net

These libraries are often built using solid-phase synthesis, which simplifies the purification process, or through parallel solution-phase synthesis to generate a collection of individual, pure compounds. wikipedia.org

The introduction of chirality into pyrimidinediamine derivatives is a significant challenge that opens up possibilities for creating stereospecific interactions with biological targets. Stereoselective synthesis aims to produce a single desired stereoisomer.

Key strategies for achieving this include:

Asymmetric Catalysis: Rhodium-catalyzed asymmetric allylation has been used to synthesize chiral pyrimidine acyclic nucleosides with high enantioselectivity. nih.gov This method installs a chiral side chain onto the pyrimidine nitrogen. Similarly, highly enantioselective cyclopropanation reactions can create chiral pyrimidine-substituted cyclopropanes, which serve as precursors to chiral nucleoside analogues. rsc.org

Use of Chiral Auxiliaries and Building Blocks: A common approach is to couple the pyrimidine core to a readily available chiral molecule. For example, a series of chiral chimeras were synthesized by coupling 2,4-diaminopyrimidines with allo-gibberic acid, a chiral molecule derived from a natural product. mdpi.com This method leverages the inherent chirality of the starting material to create a stereochemically defined final product.

These advanced methods are crucial for exploring the three-dimensional chemical space around the 4,6-pyrimidinediamine scaffold.

Molecular Structure, Conformational Analysis, and Supramolecular Assembly of 4,6 Pyrimidinediamine Systems

Advanced Spectroscopic Characterization for Structural Elucidationspectrabase.comnih.govsemanticscholar.orgresearchgate.netsphinxsai.com

A combination of high-resolution spectroscopic methods provides a comprehensive understanding of the molecular framework and electronic properties of 4,6-pyrimidinediamine monohydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of pyrimidine (B1678525) derivatives in solution. ipb.pt For 4,6-diaminopyrimidine (B116622), the parent compound of the monohydrochloride salt, both ¹³C and ¹⁵N NMR spectra are available, providing key insights into the electronic environment of each atom within the heterocyclic ring and its substituents. spectrabase.com

In the ¹H NMR spectra of related 4,6-diaminopyrimidine derivatives in DMSO-d₆, the amino protons (–NH₂) typically appear as distinct signals. For instance, in a study of a 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, two singlets were observed for the –N(4)H₂ and –N(6)H₂ protons. nih.gov The chemical shifts of these protons are sensitive to their local chemical environment and can be influenced by factors such as solvent interactions and the presence of other functional groups. nih.govresearchgate.net The protonation of the pyrimidine ring in the monohydrochloride salt is expected to induce downfield shifts in the signals of the ring protons due to the increased electron-withdrawing nature of the ring.

The ¹³C NMR spectrum of 4,6-pyrimidinediamine monohydrochloride provides information on the carbon skeleton. nih.gov The chemical shifts of the carbon atoms in the pyrimidine ring are indicative of their hybridization and electronic density. Computational methods, often used in conjunction with experimental data, can aid in the precise assignment of these signals. researchgate.net

Table 1: Representative NMR Data for Pyrimidine Derivatives

| Nucleus | Compound Type | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | DMSO-d₆ | 6.07, 6.18 (–NH₂) | nih.gov |

| ¹³C | 4,6-Diaminopyrimidine | - | Spectra available | spectrabase.com |

| ¹⁵N | 4,6-Diaminopyrimidine | - | Spectra available | spectrabase.com |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and characterizing the bonding within 4,6-pyrimidinediamine systems. ijfans.orgrsc.org

FT-IR Spectroscopy: The FT-IR spectrum of 4,6-pyrimidinediamine monohydrochloride, typically recorded using a KBr wafer, reveals characteristic absorption bands. nih.gov The N-H stretching vibrations of the amino groups are expected in the region of 3100-3500 cm⁻¹. ijirset.com The C=N and C=C stretching vibrations within the pyrimidine ring generally appear in the 1400-1650 cm⁻¹ range. The presence of the hydrochloride salt may influence the positions and shapes of these bands due to hydrogen bonding and protonation effects. For instance, in related pyrimidine derivatives, N-H stretching bands have been observed between 3182 and 3456 cm⁻¹. ijirset.com

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. mdpi.comrsc.org In the study of a related compound, 4,6-diamino-2-hydroxy pyrimidine, the ring breathing mode was observed at 760 cm⁻¹ in the infrared spectrum and 790 cm⁻¹ in the Raman spectrum. ijfans.org The analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. ijfans.orgrsc.org The low-frequency region of the Raman spectrum can also provide insights into intermolecular interactions and lattice vibrations in the solid state. researchgate.net

Table 2: Key Vibrational Frequencies for Related Pyrimidine Derivatives

| Vibrational Mode | Compound | Wavenumber (cm⁻¹) (Technique) | Reference |

| N-H Stretching | 2-Aminopyrimidine derivatives | 3182-3456 (FT-IR) | ijirset.com |

| Ring Breathing | 4,6-Diamino-2-hydroxy pyrimidine | 760 (IR), 790 (Raman) | ijfans.org |

| C=N/C=C Stretching | Pyrimidine derivatives | 1400-1650 (FT-IR) | General |

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are critical for determining the molecular weight and elucidating the fragmentation patterns of pyrimidine derivatives, which aids in structural confirmation. sphinxsai.comsapub.org

For 4,6-pyrimidinediamine monohydrochloride, the molecular ion peak would correspond to the protonated molecule [M+H]⁺. The fragmentation of pyrimidine derivatives often involves characteristic losses of small molecules or radicals. sphinxsai.com Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org Aromatic compounds often exhibit stable molecular ions and fragment through the loss of substituents from the ring. libretexts.org

In the mass spectra of substituted pyrimidines, fragmentation can be initiated by the pyrimidine ring itself or by its substituents. sphinxsai.com For example, a study on aryl amido pyrimidines showed a consistent fragmentation pattern, allowing for generalizations about the fragmentation modes of their molecular ions. sphinxsai.com The loss of small molecules such as HCN or NH₃ from the pyrimidine ring is a common fragmentation pathway. The specific fragmentation pattern of 4,6-pyrimidinediamine monohydrochloride would provide a fingerprint for its identification and differentiation from isomers.

Table 3: Common Fragments in the Mass Spectra of Amine and Aromatic Compounds

| Compound Class | Common Fragmentation Process | Lost Fragment |

| Aliphatic Amines | Alpha-cleavage | Alkyl radical |

| Aromatic Compounds | Loss of substituent | Substituent radical |

| Pyrimidines | Ring cleavage | HCN, NH₃ |

Note: This table provides general fragmentation patterns. The specific fragmentation of 4,6-pyrimidinediamine monohydrochloride would require experimental analysis.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 4,6-pyrimidinediamine monohydrochloride was not found in the search results, the principles of X-ray crystallography and the expected structural features can be discussed.

The crystal structure would reveal the protonation site on the pyrimidine ring, which is anticipated to be one of the ring nitrogen atoms. The crystal packing would be dominated by an extensive network of hydrogen bonds. The amino groups (–NH₂) are excellent hydrogen bond donors, while the ring nitrogen atoms and the chloride anion are hydrogen bond acceptors. This would likely result in a complex three-dimensional supramolecular assembly.

In related cocrystal systems involving pyrimidine derivatives, hydrogen bonding plays a crucial role in the formation and stability of the crystal lattice. rsc.org For instance, in a cocrystal of nitrofurantoin (B1679001) and 4-hydroxybenzoic acid, N–H⋯O–H interactions were identified as the key interaction. rsc.org Similarly, for 4,6-pyrimidinediamine monohydrochloride, N–H⋯Cl⁻ and N–H⋯N hydrogen bonds would be expected to be the primary interactions governing the crystal packing.

Conformational Landscape and Dynamic Studies in Solution and Solid Phases

The conformational landscape of 4,6-pyrimidinediamine refers to the different spatial arrangements of its atoms that can be interconverted through bond rotations. The primary conformational flexibility in this molecule arises from the rotation of the amino groups.

In solution, the amino groups are expected to undergo rapid rotation at room temperature. Variable-temperature NMR studies could potentially be used to probe the dynamics of this rotation and determine the energy barriers. rsc.org Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for the rotation of the amino groups and identify the most stable conformations. rsc.org

In the solid state, the conformation of the molecule is fixed by the crystal packing forces. The specific conformation adopted in the crystal is one that allows for the most favorable intermolecular interactions, particularly hydrogen bonding. The planarity of the pyrimidine ring and the orientation of the amino groups would be determined with high precision from X-ray crystallographic data. Solid-state NMR (ssNMR) can also provide information about the local environment and dynamics of the molecule in the solid phase, complementing the information obtained from X-ray diffraction. rsc.orgmdpi.com

Computational Chemistry and Quantum Mechanical Studies of 4,6 Pyrimidinediamine Derivatives

Electronic Structure and Reactivity Profiling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.tr It is widely employed to calculate various molecular properties, including geometric and structural parameters, total energies, and molecular electrostatic potentials. researchgate.net For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are used to optimize molecular geometries and compute reactivity parameters. wjarr.com These theoretical analyses provide a foundational understanding of the chemical behavior of these compounds. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level indicates the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wjarr.comnih.gov A smaller energy gap generally corresponds to lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.comnih.gov

Studies on pyrimidine derivatives have shown that these compounds can be effective electron donors and acceptors. wjarr.com For instance, the analysis of N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine revealed a high HOMO energy (EHOMO = 6.2613 eV) and a low LUMO energy (ELUMO = 0.8844 eV), indicating its capacity to be both a good electron donor and acceptor. irjweb.com The energy gap and other related parameters, such as ionization potential (I), electron affinity (A), electronegativity (χ), and absolute hardness (η), can be calculated from HOMO and LUMO energies to further quantify the reactivity of these molecules. nih.govirjweb.com

Table 1: FMO-Derived Reactivity Descriptors for Selected Pyrimidine Derivatives Note: The values presented are illustrative and derived from various computational studies. Direct comparison requires identical calculation methods.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Source |

|---|---|---|---|---|---|---|

| DMPN | -5.46 | -1.59 | 3.87 | 1.94 | 3.88 | wjarr.com |

| DMPO | -5.57 | -1.94 | 3.63 | 1.81 | 3.46 | wjarr.com |

| DMPS | -5.49 | -1.86 | 3.63 | 1.81 | 3.20 | wjarr.com |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. mdpi.comnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red and yellow areas indicate electron-rich regions with negative potential, which are susceptible to electrophilic attack, while blue areas represent electron-poor regions with positive potential, prone to nucleophilic attack. mdpi.comresearchgate.net

MEP analysis is frequently used alongside FMO theory to provide a more complete picture of molecular reactivity. irjweb.com For pyrimidine derivatives, MEP maps can identify the specific atoms that are likely to engage in interactions. mdpi.com For example, in methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, the MEP map shows electron-rich regions around the oxygen atoms, identifying them as active sites for electrophilic interaction. mdpi.com The design of pyrazolo-pyrimidine inhibitors has been guided by calculating the hydrogen-bond acceptor strength from the MEP, allowing for the optimization of potency and other drug-like properties. rsc.org This technique is crucial for understanding intermolecular interactions, such as those involved in ligand-receptor binding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, providing insights into its flexibility, stability, and dynamic behavior. openrepository.comnih.gov

In the context of 4,6-pyrimidinediamine derivatives, MD simulations are particularly useful for assessing the stability of these compounds when bound to a biological target, such as a protein receptor. openrepository.comresearchgate.net For example, 500-nanosecond MD simulations were used to confirm the stability of newly designed pyrimidine-4,6-diamine inhibitors within the binding site of the JAK3 enzyme. nih.govresearchgate.net These simulations help evaluate whether the compound can maintain stable interactions with the target over a period, which is a critical factor for its potential efficacy. openrepository.com Furthermore, MD simulations have been employed to validate the results of molecular docking studies and confirm the stability of ligand-protein complexes, providing a more dynamic and realistic view of the binding interactions. nih.gov

In Silico Ligand-Target Interactions: Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. wjarr.comirjweb.com This method is extensively used in drug design to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. wjarr.comremedypublications.com The process involves generating various possible conformations of the ligand within the receptor's binding site and then using a scoring function to rank these conformations based on their binding energy. irjweb.com

Numerous studies have utilized molecular docking to investigate the potential of 4,6-pyrimidinediamine derivatives as inhibitors of various biological targets. For instance, docking studies have been performed to evaluate pyrimidine derivatives as potential anti-diabetic agents by examining their binding to the α-amylase enzyme. remedypublications.com Similarly, novel pyrimidine derivatives have been docked against the main protease of SARS-CoV-2 to assess their antiviral potency. mdpi.com The results of these studies, often presented as docking scores, help identify promising candidates for further experimental validation. researchgate.netresearchgate.net

Predicting the binding affinity, which quantifies the strength of the interaction between a ligand and its target, is a crucial step in drug discovery. rsc.org Computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are often used in conjunction with MD simulations to calculate the binding free energies of ligand-protein complexes. nih.govresearchgate.net These calculations provide a more accurate estimation of binding affinity than docking scores alone and have been successfully applied to pyrimidine-4,6-diamine derivatives targeting the JAK3/STAT pathway. openrepository.comnih.gov

Table 2: Illustrative Molecular Docking Scores of Pyrimidine Derivatives Against Various Targets

| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Mpro | -7.1 to -8.5 | Cys145, His41, Met165 | mdpi.com |

| 4,6-disubstituted pyrimidin-2-amines | E. coli DNA gyrase B | -8.0 to -9.1 | Asp73, Gly77, Thr165 | researchgate.net |

| Fused Pyrimidines | Thymidylate synthase | -7.0 to -8.7 | Not Specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. openrepository.comnih.gov For pyrimidine-4,6-diamines, a QSAR model was developed to predict their efficacy as JAK3/STAT inhibitors. openrepository.com This study used multiple linear regression (MLR) and artificial neural network (ANN) methods to build robust models with high predictive power, demonstrated by R² values of 0.89 and 0.95, respectively. nih.gov

Pharmacophore modeling is another essential computational technique that identifies the three-dimensional arrangement of steric and electronic features necessary for a ligand to interact optimally with a specific biological target. youtube.comyoutube.com A pharmacophore model represents the essential features of a ligand, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. youtube.com These models can be used to screen large compound databases to find novel molecules that match the pharmacophore and are therefore likely to bind to the target receptor. youtube.com For pyrimidine derivatives, pharmacophore models have been successfully generated to differentiate between active and inactive compounds and to guide the design of new inhibitors for targets like JAK3 and PDE4B. openrepository.comnih.govnih.gov

Theoretical Insights into Reaction Mechanisms and Catalytic Pathways

Computational methods, particularly DFT, are highly effective in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most energetically favorable route. researchgate.net

A theoretical study on the formation of pyrazolo[3,4-d]pyrimidine-4-amines investigated two plausible mechanistic routes. researchgate.net One route involved an attack by an amine on the imidate carbon, followed by cyclization and a Dimroth rearrangement. The second proposed route was a nucleophilic attack by the amine on the cyano (CN) function, followed by cyclization. DFT calculations demonstrated that the second reaction pathway, involving the attack on the CN group, was energetically more favorable and therefore the more likely mechanism. researchgate.net Such theoretical insights are invaluable for optimizing reaction conditions and guiding the synthesis of complex heterocyclic compounds like 4,6-pyrimidinediamine derivatives.

Chemical Reactivity and Reaction Mechanisms of 4,6 Pyrimidinediamine and Its Analogs

Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Core

The reactivity of the pyrimidine ring in 4,6-pyrimidinediamine is significantly influenced by the presence of two electron-donating amino groups. These substituents enhance the electron density of the aromatic ring, thereby activating it towards electrophilic attack and influencing its interaction with nucleophiles.

The pyrimidine ring is inherently electron-deficient, which typically makes it susceptible to nucleophilic attack. However, the amino groups in the 4- and 6-positions counteract this deficiency to some extent through their mesomeric effect, donating electron density to the ring. This makes direct nucleophilic aromatic substitution on the C-H bonds of the pyrimidine core in 4,6-diaminopyrimidine (B116622) less favorable compared to pyrimidines bearing electron-withdrawing groups. Conversely, these amino groups can be targeted by electrophiles.

Electrophilic substitution on the pyrimidine ring itself, particularly at the C-5 position, is generally challenging due to the π-deficient nature of the heterocycle. researchgate.net However, the presence of activating groups like the two amino functions in 4,6-diaminopyrimidine facilitates such reactions. researchgate.net For instance, electrophilic nitrosation of 4,6-disubstituted pyrimidine derivatives has been shown to be sensitive to the electronic nature of the substituents at these positions. csu.edu.au The amino groups strongly activate the C-5 position towards attack by electrophiles.

In the context of producing 4,6-diaminopyrimidines, the reactivity of precursor molecules is key. The synthesis of adamantane-containing 4,6-diaminopyrimidines has been achieved through the monoamination of 4,6-dichloropyrimidine (B16783), followed by a palladium-catalyzed amination of the resulting 4-amino-6-chloropyrimidine. nih.gov This highlights the susceptibility of the carbon atoms in the pyrimidine ring to nucleophilic attack when substituted with good leaving groups like chlorine. The introduction of the first amino group deactivates the ring towards further nucleophilic substitution, necessitating catalytic conditions for the second amination. mdpi.com

The reactivity of related pyrimidine systems further illustrates these principles. In 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the reaction with amines can be directed to selectively substitute either the chloro or the methylsulfonyl group depending on the reaction conditions and the nature of the amine, showcasing the fine balance of reactivity at different positions of the pyrimidine core. researchgate.net

Reaction Kinetics and Mechanistic Pathways of Derivatization Reactions

The derivatization of 4,6-pyrimidinediamine and its analogs can proceed through various mechanistic pathways, with the kinetics being influenced by factors such as the nature of the reactants, solvent, and temperature. While specific kinetic studies on 4,6-pyrimidinediamine monohydrochloride are not extensively documented in readily available literature, general principles from related systems can be applied.

Derivatization reactions often involve the amino groups acting as nucleophiles. For instance, the alkylation of a related compound, 4,6-diamino-2-mercaptopyrimidine (B16073), with n-heptyl chloride proceeds via an S-alkylation mechanism. mdpi.com The reaction is typically carried out in the presence of a base to deprotonate the nucleophilic group, thereby increasing its reactivity. The choice of solvent, such as DMF, can also influence the reaction rate. mdpi.com

The synthesis of Schiff bases from aminopyrimidines is another common derivatization. For example, a novel tetradentate Schiff base has been synthesized from the reaction of 2-hydroxy acetophenone (B1666503) and 4-chloro-2,6-diaminopyrimidine (B16297). jocpr.com This condensation reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a few drops of glacial acetic acid and may require refluxing for several hours. jocpr.com

In reactions where the pyrimidine ring itself is modified, such as in the amination of halo-substituted pyrimidines, the mechanism is typically a nucleophilic aromatic substitution (SNAr). The rate of these reactions is dependent on the nature of the leaving group and the substituents on the pyrimidine ring. The presence of an electron-donating amino group, for example, can slow down the rate of a second nucleophilic substitution. mdpi.com

The kinetics of enzymatic reactions involving pyrimidine derivatives have also been studied. For instance, the oxidation of p-dimethylaminomethylbenzylamine by diamine oxidase was investigated to understand the reaction mechanism, which was found to be complex and dependent on the concentrations of both substrates and products. nih.gov While not a direct derivatization of 4,6-pyrimidinediamine, such studies provide insight into the factors governing the rates of reactions involving amino groups attached to aromatic systems.

Table 1: Examples of Derivatization Reactions and Conditions for Pyrimidine Analogs

| Pyrimidine Analog | Reagent(s) | Reaction Type | Conditions | Product Type | Reference |

| 4,6-diamino-2-mercaptopyrimidine | n-heptyl chloride, NaOH, Methanol (B129727), DMF | S-alkylation | 50 °C, 16 h | 2-(heptylthio)pyrimidine-4,6-diamine | mdpi.com |

| 4-chloro-2,6-diaminopyrimidine | 2-hydroxyacetophenone, ethanol (B145695) | Schiff base formation | Reflux, 10 h, glacial acetic acid catalyst | Tetradentate Schiff base | jocpr.com |

| 4,6-dichloropyrimidine | Adamantane-containing amines, K2CO3, DMF | Nucleophilic Aromatic Substitution | 140 °C | Mono-aminated pyrimidine | nih.gov |

| 4-amino-6-chloropyrimidine | Adamantane-containing amines, Pd(dba)2, ligand | Pd-catalyzed Amination | Varies with ligand and amine | Di-aminated pyrimidine | nih.gov |

Photochemical and Thermochemical Transformations

The photochemical and thermochemical stability and transformations of 4,6-pyrimidinediamine and its analogs are crucial for their handling, storage, and application.

Photochemical Transformations: UV-induced transformations of pyrimidine derivatives are of significant interest, particularly in the context of DNA damage and repair. Pyrimidine bases are known to undergo photochemical reactions, leading to products such as cyclobutane (B1203170) pyrimidine dimers and (6-4) photoproducts. nih.gov While specific studies on the photolysis of 4,6-pyrimidinediamine are limited, research on related compounds provides insights. For example, the irradiation of pyridazine (B1198779) 1,2-dioxides leads to the formation of a novel 1,4,6,7-dioxadiazocin ring system, demonstrating that heteroaromatic rings can undergo significant rearrangement upon exposure to light. rsc.org The amino groups in 4,6-diaminopyrimidine are expected to influence its photochemical behavior, potentially by altering the energy levels of the excited states.

Thermochemical Transformations: The thermal stability of pyrimidine derivatives varies greatly depending on their substituents. A study on the thermal decomposition of 2,4,6-triazidopyrimidine revealed that it decomposes in the melt, with nitrogen being the only gaseous product. researchgate.net The decomposition follows first-order kinetics, and the proposed mechanism involves the initial elimination of a nitrogen molecule to form a nitrene intermediate, followed by polymerization to form a carbon-nitrogen network. researchgate.net While 4,6-diaminopyrimidine is expected to be more thermally stable than its azido (B1232118) counterpart, this study provides a framework for understanding the potential decomposition pathways of substituted pyrimidines.

The thermal decomposition of metal complexes containing pyrimidine derivatives has also been investigated. For instance, the thermal decomposition of complexes of 4,6-diamino-1,2-dihydro-2-thiopyrimidine with various metal ions has been studied, indicating that the coordination to a metal can alter the thermal stability of the ligand. kisti.re.kr Similarly, the thermal decomposition of energetic materials containing pyrimidine rings, such as 3,5-diamino-6-hydroxy-2-oxide-4-nitropyrimidone, has been modeled to understand their decomposition mechanisms at high temperatures, which often initiate with bimolecular polymerization reactions. mdpi.com

Table 2: Thermal Decomposition Data for a Related Pyrimidine Analog

| Compound | Decomposition Temperature Range (°C) | Gaseous Products | Proposed Initial Step | Reference |

| 2,4,6-triazidopyrimidine | ~140-180 (in the melt) | N2 | Elimination of N2 to form nitrene | researchgate.net |

Role in Coordination Chemistry and Metal-Ligand Complexation

4,6-Pyrimidinediamine and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions through the nitrogen atoms of the pyrimidine ring and the amino substituents. The coordination mode can vary depending on the specific ligand, the metal ion, and the reaction conditions.

The nitrogen atoms of the pyrimidine ring can act as coordination sites, as can the exocyclic amino groups. For instance, in a series of silver(I) coordination complexes with aminopyrimidyl ligands, the ligands coordinate to the silver ions, playing a crucial role in determining the final structure of the metal-organic frameworks. sciencenet.cn A study on a silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol showed that the ligand coordinates to the silver ions through both the amine and thiol functional groups, acting as a tridentate ligand. nih.gov

In another example, new metal complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione with various transition metals have been synthesized and characterized. nih.govscispace.comresearchgate.net In these complexes, the ligand behaves as a bidentate chelate, coordinating through the deprotonated hydroxyl oxygen and the nitrogen of one of the amino groups. nih.govscispace.comresearchgate.net The resulting complexes exhibit various geometries, including octahedral and square planar. nih.govscispace.comresearchgate.net

The synthesis of mixed-ligand complexes has also been explored. For example, complexes of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) have been prepared using 2-amino-4,6-dimethylpyrimidine (B23340) and a Schiff base as ligands. mdpi.com The spectral data confirmed that the aminopyrimidine ligand coordinates to the metal ions. mdpi.com Similarly, a novel tetradentate Schiff base derived from 4-chloro-2,6-diaminopyrimidine was used to synthesize mononuclear complexes with several transition metals. jocpr.com In these complexes, the bonding sites were identified as the azomethine nitrogens and phenolic oxygens. jocpr.com

The coordination of 4,6-diaminopyrimidine derivatives to metal centers can lead to the formation of complexes with interesting properties and potential applications. For example, the silver coordination polymer mentioned earlier exhibited catalytic activity in the Hantzsch synthesis of polyhydroquinolines. nih.gov

Table 3: Examples of Metal Complexes with 4,6-Pyrimidinediamine Analogs

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Mo(VI), W(VI), Ru(II), Rh(III), Ir(III), Pd(II), Re(V), U(VI) | Bidentate (O, N) | Octahedral, Square Planar | nih.govscispace.com |

| 4,6-diamino-2-pyrimidinethiol | Ag(I) | Tridentate (N, N, S) | Coordination Polymer | nih.gov |

| 2-amino-4,6-dimethylpyrimidine (with a Schiff base) | Mn(II), Co(II), Cu(II), Cr(III), Pd(II) | Monodentate (N) | Octahedral, Tetrahedral | mdpi.com |

| Schiff base of 4-chloro-2,6-diaminopyrimidine | Cu(II), Ni(II), Co(II), Mn(II), VO(IV) | (Ligand backbone coordinates) | Square Planar, Octahedral | jocpr.com |

Investigation of Biological Activity and Molecular Mechanisms in Vitro and Preclinical Perspectives

Enzyme Inhibition Studies: Specificity and Kinetic Mechanisms

Derivatives of 4,6-Pyrimidinediamine have demonstrated significant inhibitory activity against several key enzyme families, most notably protein kinases.

The 4,6-pyrimidinediamine core has been instrumental in designing potent inhibitors of receptor tyrosine kinases that are often dysregulated in cancer.

Dual EGFR/FGFR Inhibition: Recognizing that activation of the FGF2-FGFR1 autocrine pathway can reduce the sensitivity of non-small cell lung cancer (NSCLC) cells to standard EGFR inhibitors, researchers synthesized a series of 4,6-pyrimidinediamine derivatives. nih.gov One compound, BZF 2, was identified as a highly selective and potent dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). nih.gov

Dual VEGFR-2/FGFR1 Inhibition: In a similar strategy to combat resistance to anti-angiogenic therapies, 4,6-disubstituted pyrimidine (B1678525) derivatives were developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and FGFR1. nih.gov Activation of FGFR signaling is a known compensatory mechanism following VEGFR2 inhibition. nih.gov Compound 8b from this series showed significant inhibitory activity against both kinases at a concentration of 10 μM. nih.gov

Other Kinase Targets: The diaminopyrimidine scaffold has proven versatile. Derivatives have been designed as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell adhesion, proliferation, and migration. frontiersin.org Furthermore, through rational design, 4,6-diamino pyrimidine-based compounds have been developed as potent and selective Type-II inhibitors of the FLT3 kinase, a target in acute myeloid leukemia. researchgate.net

Interactive Table: Kinase Inhibition by 4,6-Pyrimidinediamine Derivatives

| Compound | Target Kinase(s) | Inhibition Data | Cell Line(s) | Source(s) |

|---|---|---|---|---|

| BZF 2 | EGFR, FGFR | High selectivity and activity | NSCLC | nih.gov |

| 8b | VEGFR2, FGFR1 | 82.2% (VEGFR2), 101.0% (FGFR1) at 10 µM | A549, KG-1 | nih.gov |

| A12 | FAK | IC₅₀ = 10.8 nM | - | frontiersin.org |

| 13a | FLT3 | IC₅₀ = 13.9 nM | MV4-11 | researchgate.net |

While extensive research links the 4,6-pyrimidinediamine scaffold to kinase inhibition, its activity against other enzyme families is also an area of investigation. Although specific studies focusing solely on 4,6-Pyrimidinediamine, monohydrochloride against glycosidases were not prominent in the reviewed literature, related pyrimidine structures show activity against other enzyme classes. For instance, various pyrimidine derivatives have been explored as inhibitors of α-glucosidase, a target for managing type 2 diabetes. researchgate.net Additionally, diaminopyrimidine derivatives have been designed and optimized as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key target in Alzheimer's disease research. nih.gov Other research has identified 4,6-diaryl-2-aminopyrimidine derivatives as inhibitors of Escherichia coli methionine aminopeptidase (B13392206) (EcMetAP). nih.gov

Receptor Binding and Modulation Studies (e.g., P2X3/P2X2/3 receptor antagonism)

The diaminopyrimidine core is a crucial feature of antagonists for purinergic P2X3 and P2X2/3 receptors, which are ligand-gated ion channels highly localized on nociceptive sensory neurons. nih.govnih.gov These receptors are activated by extracellular ATP and are validated targets for treating chronic pain and other conditions involving afferent sensitization, like chronic cough. frontiersin.orgscispace.com

Compounds with a diaminopyrimidine structure, such as AF-353 and the clinically investigated drug gefapixant, act as potent and selective allosteric antagonists of P2X3 and heteromeric P2X2/3 receptors. researchgate.netnih.govscispace.com These antagonists bind to a site on the receptor distinct from the ATP binding site, effectively blocking channel activation. researchgate.net This mechanism provides a significant advantage for developing peripherally-acting drugs with a lower likelihood of central nervous system side effects. frontiersin.org Intracellular calcium flux assays and whole-cell voltage-clamp electrophysiology are common methods used to characterize the potent blocking activity of these compounds. nih.gov

Cellular Pathway Investigation in Model Systems (e.g., effects on cell proliferation, migration, apoptosis in vitro)

The therapeutic potential of 4,6-pyrimidinediamine derivatives is often first established through in vitro studies using model cell systems. These assays assess the compound's influence on fundamental cellular processes that are hallmarks of diseases like cancer.

For example, the dual EGFR/FGFR inhibitor BZF 2 was evaluated in NSCLC cell lines that exhibit an FGF2-FGFR1 autocrine loop. The compound was found to significantly inhibit cell proliferation, with specific IC₅₀ values determined for different cell lines. nih.gov Beyond halting proliferation, BZF 2 was also shown to inhibit cell migration and induce both apoptosis (programmed cell death) and cell cycle arrest, demonstrating a multi-pronged attack on cancer cell viability. nih.gov Similarly, the FAK inhibitor A12, a diaminopyrimidine derivative, demonstrated potent antiproliferative activities against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. frontiersin.org

Interactive Table: Anti-proliferative Activity of 4,6-Pyrimidinediamine Derivatives

| Compound | Target Cell Line | IC₅₀ Value (µM) | Cellular Effects | Source(s) |

|---|---|---|---|---|

| BZF 2 | H226 (NSCLC) | 2.11 | Inhibition of proliferation, migration; induction of apoptosis & cell cycle arrest | nih.gov |

| BZF 2 | HCC827 GR (NSCLC) | 0.93 | Inhibition of proliferation, migration; induction of apoptosis & cell cycle arrest | nih.gov |

| A12 | A549 (Lung Cancer) | 0.13 | Anti-proliferative | frontiersin.org |

| A12 | MDA-MB-231 (Breast Cancer) | 0.094 | Anti-proliferative | frontiersin.org |

Target Identification and Validation through Biochemical Assays

Identifying the specific molecular target of a compound is crucial for understanding its mechanism of action. For 4,6-pyrimidinediamine derivatives, a variety of biochemical assays are employed for this purpose. Initial discovery can stem from unbiased phenotypic screens or virtual screening efforts. nih.gov

Once a hit compound is identified, its direct molecular targets are validated. For kinase inhibitors, this involves direct kinase testing where the compound's ability to inhibit the phosphorylation activity of a purified enzyme is measured. nih.gov Western blot analysis is another critical tool used within cells to confirm target engagement by observing the phosphorylation status of the target kinase and its downstream signaling proteins. nih.gov For instance, the definition of BZF 2 as a dual EGFR/FGFR inhibitor was confirmed through both kinase testing and western blot analysis. nih.gov Furthermore, molecular docking and other computer-aided drug discovery (CADD) efforts are used to predict and study the binding mode of the compound within the active site of the target protein, supporting the mechanism of action. nih.govresearchgate.net

Preclinical Mechanistic Studies (e.g., in vivo studies elucidating molecular pathways)

Promising in vitro results are followed by preclinical in vivo studies to confirm efficacy and further elucidate molecular pathways in a whole-organism context. Derivatives of 4,6-pyrimidinediamine have shown significant effects in animal models.

The dual EGFR/FGFR inhibitor BZF 2, after demonstrating potent activity in vitro, was tested in an anti-tumor activity assay in vivo, where it was shown to cause obvious shrinkage of tumor size. nih.gov Similarly, diaminopyrimidine antagonists of the P2X3 receptor were tested in a rat model of inflammatory pain (using complete Freund's adjuvant), where they produced significant anti-nociceptive effects. nih.gov In another example, a 2,4-pyrimidinediamine derivative designed as a dual ALK/HDAC inhibitor was evaluated in a xenograft model using SK-N-BE(2) neuroblastoma cells, where it significantly suppressed tumor growth. nih.gov These preclinical studies are essential for validating the therapeutic potential of the compound and its underlying mechanism of action before consideration for clinical development.

Advanced Analytical Method Development and Characterization for Research Applications

Chromatographic Methodologies for Isolation, Purification, and Quantification

Chromatographic techniques are central to the analysis of pyrimidine (B1678525) derivatives, offering powerful tools for separation and quantification. researchgate.net The choice of method depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives due to its versatility and sensitivity. researchgate.net Reversed-phase (RP) HPLC is the most common mode used for these compounds. researchgate.netnih.gov

Method development for 4,6-Pyrimidinediamine, monohydrochloride typically involves optimizing several key parameters to achieve efficient separation and accurate quantification. The separation is often performed on C8 or C18 silica (B1680970) gel columns. researchgate.net The mobile phase composition is a critical factor; it usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com For instance, a reverse-phase method for a related compound, 4-Chloro-2,6-diaminopyrimidine (B16297), uses a mobile phase of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers and acids such as formic acid or acetate (B1210297) buffer are substituted for non-volatile ones like phosphoric acid. nih.govsielc.com

Optimization strategies focus on adjusting the mobile phase pH and buffer concentration. nih.gov The chromatographic behavior of ionizable compounds like aminopyrimidines is highly dependent on the pH, which controls their ionization state. nih.gov For many pyrimidine and purine (B94841) bases, optimal separation is achieved at a pH of around 4.0, making acetate buffer an excellent choice due to its high buffering capacity in this region. nih.govresearchgate.net A study found that a mobile phase containing 50 mM acetate buffer (pH 4.0) with 3% methanol provided reproducible and complete separation in under 15 minutes. nih.gov Detection is commonly carried out using UV or Photo-Diode Array (PDA) detectors. wu.ac.th For example, a method for a pyrimidine derivative set the detection wavelength at 275 nm. nih.govnih.gov

The following table summarizes typical parameters for an RP-HPLC method suitable for pyrimidine derivatives.

| Parameter | Typical Conditions | Rationale/Reference |

| Column | Reversed-Phase C8 or C18, 250 x 4.6 mm, 5 µm | Widely used for separating non-polar to moderately polar compounds. researchgate.netwu.ac.th |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Acetate, Phosphate) | Organic modifier and buffer to control retention and peak shape. nih.govsielc.com |

| pH | ~4.0 | Optimizes separation for ionizable pyrimidine bases. nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. wu.ac.th |

| Detection | UV/PDA at a specific wavelength (e.g., 210-290 nm) | Pyrimidine rings exhibit strong UV absorbance. nih.govresearchgate.netgoogle.com |

| Column Temp. | 25-45 °C | Controls retention time and viscosity. wu.ac.thgoogle.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its direct application to polar, non-volatile compounds like 4,6-Pyrimidinediamine is limited. sigmaaldrich.com Such molecules tend to exhibit poor chromatographic behavior or thermal instability in the GC system. iu.edu To overcome these limitations, chemical derivatization is employed. iu.edujfda-online.com Derivatization involves replacing active hydrogens in polar functional groups (such as -NH2) with more stable, nonpolar groups, thereby increasing the analyte's volatility and improving its chromatographic properties. sigmaaldrich.comresearchgate.net

Common derivatization techniques for compounds with primary amine groups include silylation and acylation. iu.edujfda-online.com

Silylation: This process replaces active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comiu.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comiu.edu TBDMS derivatives are often preferred as they are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation: This method introduces an acyl group. Trifluoroacetic anhydride (B1165640) (TFAA) is a common acylating agent that converts primary amines into their trifluoroacetyl derivatives, which are more volatile. iu.edujfda-online.com

The derivatized analyte can then be readily analyzed by GC-MS, which provides both chromatographic separation and mass spectral data for definitive identification. iu.edu The choice of derivatization reagent is crucial and depends on the specific functional groups present in the molecule and the desired analytical outcome. researchgate.net

| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative | Key Advantage | Reference |

| Silylation | MTBSTFA | -NH2, -OH, -SH | TBDMS | Forms stable derivatives, less moisture sensitive. sigmaaldrich.com | |

| Silylation | BSTFA | -NH2, -OH, -SH | TMS | Common and effective silylating agent. iu.edu | |

| Acylation | TFAA | -NH2, Phenols, Alcohols | Trifluoroacetyl | Increases volatility for GC analysis. iu.edujfda-online.com | |

| Alkylation | DMF-DMA | Primary Amines | Dimethylaminomethylene | Alternative for creating volatile derivatives. iu.edu |

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged and polar compounds like pyrimidine bases. muni.czwikipedia.org CE methods separate analytes based on their migration through an electrolyte-filled capillary under the influence of an electric field. wikipedia.org The separation efficiency in CE is typically much higher than in HPLC because there is no mass transfer between phases. wikipedia.org

For the analysis of aminopyrimidines, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov Method development involves optimizing the background electrolyte (BGE) composition and pH, applied voltage, and capillary dimensions. nih.govnih.gov A study on the separation of aminopyridine and diaminopyridine isomers utilized a 100 mM sodium acetate buffer at pH 5.15 with an applied voltage of 20 kV. nih.gov The detection wavelength was set at 240 nm. nih.gov

The resolution of pyrimidine bases can be significantly improved by using additives in the buffer. nih.govdocumentsdelivered.com For example, β-cyclodextrin has been used as a buffer additive to enhance the separation of purine and pyrimidine bases, which can be difficult to separate in a free solution due to similar pKa values. muni.cznih.gov The interaction between the analyte and the cyclodextrin (B1172386) modifies the analyte's effective mobility, allowing for better resolution. muni.cz Under optimal conditions, CE methods can achieve detection limits in the range of 0.8 to 1.8 µg/mL for pyrimidine bases. nih.govdocumentsdelivered.com

| Parameter | Typical Conditions | Rationale/Reference |

| Technique | Capillary Zone Electrophoresis (CZE) | Separates ions based on electrophoretic mobility. wikipedia.org |

| Buffer (BGE) | 100 mM Sodium Acetate or 20 mM Sodium Tetraborate | Maintains pH and conductivity for separation. muni.cznih.gov |

| pH | 5.15 or 9.2-11.0 | Affects the charge and mobility of the analyte. muni.cznih.gov |

| Additive | β-cyclodextrin (e.g., 25 mM) | Improves resolution of structurally similar bases. muni.cznih.gov |

| Applied Voltage | 8-20 kV | Driving force for electrophoretic migration. muni.cznih.gov |

| Detection | UV at ~240-254 nm | Common detection method for these compounds. nih.govnih.gov |

Spectrophotometric and Fluorometric Assay Development for Quantitation

UV-Visible spectrophotometry is a rapid, simple, and cost-effective method for the quantitative analysis of pyrimidine derivatives in bulk form. nih.govnih.gov This technique is based on the principle that the analyte absorbs light at a specific wavelength, and the amount of absorbance is directly proportional to its concentration (Beer's Law). nih.gov

For a given pyrimidine derivative, the first step is to determine its maximum absorption wavelength (λmax) by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm). nih.govnih.gov For one pyrimidine derivative, the λmax was determined to be 275 nm. nih.govnih.gov Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. nih.gov This curve is then used to determine the concentration of the analyte in unknown samples. nih.gov A study demonstrated the linearity of this method in a concentration range of 50 to 150 µg/mL, with a high correlation coefficient (r²) of 0.997. nih.govresearchgate.net The specificity of the method is confirmed by ensuring that there is no interference from diluents or other components at the selected λmax. nih.govnih.gov While less common for this specific compound, fluorometric assays, which measure emitted fluorescence upon excitation, could also be developed for enhanced sensitivity if the molecule or its derivative possesses native fluorescence or can be labeled with a fluorescent tag.

| Parameter | Finding | Significance | Reference |

| λmax | 275 nm | Wavelength of maximum absorbance for a model pyrimidine derivative, ensuring maximum sensitivity. | nih.govnih.gov |

| Linearity Range | 50 - 150 µg/mL | The range over which absorbance is directly proportional to concentration. | nih.govnih.govresearchgate.net |

| Correlation Coefficient (r²) | 0.997 | Indicates a strong linear relationship between concentration and absorbance. | nih.govresearchgate.net |

| Specificity | No interference from placebo/diluents at λmax. | Ensures that the measured absorbance is solely due to the analyte of interest. | nih.govnih.gov |

Validation of Analytical Methods for Research Purity and Concentration Determination

Validation is the process of confirming that an analytical procedure is suitable for its intended purpose. npra.gov.my For research applications, method validation ensures that the data generated on the purity and concentration of this compound are accurate and reliable. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govedqm.eu The key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. npra.gov.my For an HPLC method, this involves demonstrating that impurity and degradation peaks are well-separated from the main compound peak. google.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient of the calibration curve. nih.govnpra.gov.my

Accuracy: The closeness of the test results obtained by the method to the true value. npra.gov.my It is often determined by performing recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovery is calculated. wu.ac.th Recoveries are typically expected to be within 85-115%. wu.ac.th

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). npra.gov.my

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. npra.gov.my

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). npra.gov.my An RSD of ≤2% is often considered acceptable for the assay of a drug product. npra.gov.my

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

The validation process provides documented evidence that the analytical method is reliable for its intended use, whether it is for quantifying impurities or for assaying the concentration of the main component. dcvmn.org

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

| Specificity | No interference from matrix or other impurities. | Peak purity analysis, resolution between peaks >1.5. | nih.govnpra.gov.my |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. | wu.ac.thnih.gov |

| Accuracy | Closeness to the true value. | 85-115% recovery for impurities. | wu.ac.th |

| Precision | Agreement between repeated measurements. | RSD ≤ 2% for assay; ≤ 10% at LOQ. | npra.gov.my |

| LOQ | Lowest concentration measured with accuracy/precision. | Signal-to-Noise ratio ≥ 10. | nih.govnih.gov |

| LOD | Lowest concentration detectable. | Signal-to-Noise ratio ≥ 3. | nih.gov |

Emerging Research Applications and Future Perspectives of 4,6 Pyrimidinediamine Chemistry

Applications in Advanced Materials Science and Functional Polymers

The inherent properties of the 4,6-pyrimidinediamine scaffold, such as its planar structure, multiple hydrogen bond donor and acceptor sites, and its ability to coordinate with metal ions, make it a valuable component in the design of advanced materials and functional polymers. These materials often exhibit unique optical, electronic, or self-assembly properties.

Derivatives of 4,6-pyrimidinediamine are increasingly utilized as organic linkers in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of significant interest due to their high porosity, large surface areas, and tunable structures, which make them suitable for applications in gas storage, separation, and catalysis.

For instance, 4,6-diamino-2-pyrimidinethiol has been used as a ligand to create a silver-based coordination polymer. This material was synthesized hydrothermally and characterized by various analytical techniques, including FT-IR, XRD, TGA, SEM, and EDX. The resulting Ag-CP demonstrated notable catalytic activity in the Hantzsch synthesis of polyhydroquinolines. nih.govnih.govresearchgate.net The uniform distribution of carbon, nitrogen, sulfur, and silver throughout the porous material confirmed the successful incorporation of the 4,6-diamino-2-pyrimidinethiol ligand into the polymer structure. nih.govnih.gov

Similarly, MOFs have been successfully synthesized using 4,6-diamino-2-thiopyrimidine as the organic linker with metal ions like cobalt. nih.gov These Co-DAT-MOFs, prepared via a solvothermal method, exhibit a nanosheet microsphere morphology and possess both weak and strong acid sites, contributing to their catalytic activity. nih.gov The synthesis involves the reaction of 4,6-diamino-2-thiopyrimidine with a cobalt salt under solvothermal conditions. nih.gov The resulting MOF has shown high efficiency as a reusable nanocatalyst in multicomponent reactions, such as the synthesis of pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines. nih.gov The catalytic activity is attributed to the Lewis acidity of the cobalt centers within the framework. nih.gov

Furthermore, lanthanide-based coordination polymers have been constructed using pyrimidine-4,6-dicarboxylate as a ligand. These materials exhibit interesting magnetic and photoluminescence properties. nih.gov The pyrimidine-4,6-dicarboxylate ligand, in conjunction with a co-ligand, coordinates with lanthanide ions to form complex 2D and 3D structures. The coordination environment around the metal ions and the specific lanthanide used influence the resulting magnetic and luminescent behaviors of the CPs. nih.gov

Table 1: Examples of 4,6-Pyrimidinediamine Derivatives in Coordination Polymers and MOFs

| Derivative | Metal Ion | Material Type | Key Findings |

|---|---|---|---|

| 4,6-diamino-2-pyrimidinethiol | Silver (Ag) | Coordination Polymer | Catalytically active in Hantzsch synthesis. nih.govnih.govresearchgate.net |

| 4,6-diamino-2-thiopyrimidine | Cobalt (Co) | MOF | Reusable nanocatalyst for multicomponent reactions. nih.gov |

| Pyrimidine-4,6-dicarboxylate | Lanthanides (e.g., Dy) | Coordination Polymer | Exhibits single-ion magnet and photoluminescence properties. nih.gov |

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of 4,6-diaminopyrimidine (B116622) to form multiple, specific hydrogen bonds makes it an excellent building block for creating complex supramolecular assemblies. taylorandfrancis.com These assemblies can form through self-assembly processes, leading to well-ordered structures with emergent properties.

While direct studies on 4,6-pyrimidinediamine monohydrochloride in supramolecular chemistry are not extensively documented, research on the closely related 2,4-diaminopyrimidine (B92962) provides significant insights. 2,4-diaminopyrimidine is recognized as an appealing planar supramolecular tecton that participates in the formation of diverse synthons. mdpi.com A common motif is the formation of an R22(8) homosynthon via N-H∙∙∙N hydrogen bonds between two diaminopyrimidine molecules. mdpi.com

When co-crystallized with dicarboxylic acids, 2,4-diaminopyrimidine forms salts where the carbonyl oxygen of the anion acts as a bifurcated acceptor for two N-H∙∙∙O hydrogen bonds, creating an R12(6) motif. mdpi.com The interplay of these and other interactions, such as C-H∙∙∙O and C-H∙∙∙S contacts, leads to the formation of various supramolecular architectures, including dimers and rings. mdpi.com The specific arrangement of these non-covalent bonds can be influenced by subtle changes in the co-former, leading to distinct crystal packing and supramolecular features. mdpi.com These principles of hydrogen bonding and synthon formation are directly applicable to 4,6-diaminopyrimidine, suggesting its significant potential in the rational design of novel supramolecular assemblies. The protonation in the monohydrochloride form would likely influence the hydrogen bonding patterns, potentially leading to different but equally interesting supramolecular structures.

Catalysis Research: Ligands for Metal Catalysts and Organocatalysis

The nitrogen atoms in the pyrimidine (B1678525) ring and the amino groups of 4,6-diaminopyrimidine make it an effective ligand for metal catalysts. Its derivatives have been explored in various catalytic applications, including palladium-catalyzed cross-coupling reactions and as components of catalytically active MOFs.

In the synthesis of substituted 4,6-diaminopyrimidines, palladium-catalyzed amination has proven to be a valuable method. nih.gov The introduction of a second amino substituent onto the pyrimidine ring can be challenging due to the electron-donating effect of the first amino group. nih.gov However, the use of Pd(0) catalysis, with ligands such as DavePhos, has enabled the synthesis of adamantane-containing 4,6-diaminopyrimidines in moderate to good yields. nih.gov Microwave-assisted palladium-catalyzed synthesis has also been shown to be an efficient strategy for creating novel 4,6-diamino pyrimidine derivatives. internationaljournalcorner.cominternationaljournalcorner.com

As previously mentioned, MOFs constructed from 4,6-diamino-2-thiopyrimidine and cobalt ions have demonstrated significant catalytic activity. nih.gov The Co-DAT-MOF acts as a heterogeneous catalyst that can be easily recovered and reused multiple times without a significant loss of activity. nih.gov The catalytic performance is linked to the acidic sites within the MOF structure. nih.gov Similarly, a silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol has been used as a catalyst for the synthesis of polyhydroquinolines. nih.govnih.govresearchgate.net

While direct applications of 4,6-pyrimidinediamine, monohydrochloride in organocatalysis are not widely reported, the fundamental properties of the diaminopyrimidine scaffold suggest its potential in this area. Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. The hydrogen-bonding capabilities and the basicity of the amino groups in 4,6-diaminopyrimidine could be harnessed to activate substrates and facilitate reactions. Research into synergistic photocatalysis and organocatalysis has shown the potential of using organic molecules to achieve high diastereoselectivity in cycloaddition reactions, a principle that could potentially be extended to pyrimidine-based catalysts. mdpi.com

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Fluorescent probes, in particular, are powerful tools for imaging and detecting specific molecules or ions in living cells. rsc.orgresearchgate.net The development of probes based on the 4,6-diaminopyrimidine scaffold is an emerging area of research, driven by the need for new tools to investigate complex biological processes.